molecular formula C19H25N3O3S B14905819 N'-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide

N'-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide

Cat. No.: B14905819
M. Wt: 375.5 g/mol
InChI Key: LRUKZWKWYSTUAR-UHFFFAOYSA-N
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Description

N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide is an organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group attached to a tert-butylphenyl ring and a dimethylamino group attached to a benzohydrazide moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-(dimethylamino)benzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenesulfonyl chloride: Shares the sulfonyl group and tert-butylphenyl ring but lacks the benzohydrazide moiety.

    N,N-bis(4-tert-butylphenyl)hydroxylamine: Contains the tert-butylphenyl group but differs in the functional groups attached.

Uniqueness

N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide is unique due to the combination of its sulfonyl, tert-butylphenyl, and dimethylamino groups, which confer distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

N'-(4-tert-butylphenyl)sulfonyl-4-(dimethylamino)benzohydrazide

InChI

InChI=1S/C19H25N3O3S/c1-19(2,3)15-8-12-17(13-9-15)26(24,25)21-20-18(23)14-6-10-16(11-7-14)22(4)5/h6-13,21H,1-5H3,(H,20,23)

InChI Key

LRUKZWKWYSTUAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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